3,5-Bis(trifluoromethyl)benzal bromide
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Overview
Description
3,5-Bis(trifluoromethyl)benzal bromide is an organic compound with the molecular formula C9H5BrF6. It is known for its unique chemical structure, which includes two trifluoromethyl groups attached to a benzene ring, along with a bromomethyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Bis(trifluoromethyl)benzal bromide can be synthesized through a multi-step process. One common method involves the reduction of 3,5-bis(trifluoromethyl)benzaldehyde to 3,5-bis(trifluoromethyl)benzyl alcohol, followed by bromination to obtain the final product . The detailed steps are as follows:
Reduction: Dissolve 3,5-bis(trifluoromethyl)benzaldehyde in methanol, cool the solution in an ice bath, and add sodium borohydride (NaBH4) slowly. Stir the mixture at room temperature for 2 hours. Evaporate the solvent and extract the product with ethyl acetate.
Bromination: Dissolve 3,5-bis(trifluoromethyl)benzyl alcohol in toluene, cool the solution in an ice bath, and add triphenylphosphine (PPh3) and carbon tetrabromide (CBr4). Stir the mixture for 2 hours, filter through diatomaceous earth, and evaporate the solvent.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)benzal bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products
Scientific Research Applications
3,5-Bis(trifluoromethyl)benzal bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-bis(trifluoromethyl)benzal bromide involves its reactivity with nucleophiles due to the presence of the bromomethyl group. This group is highly reactive and can be easily substituted by various nucleophiles, leading to the formation of new compounds. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3,5-Di(trifluoromethyl)benzyl bromide: Similar structure but lacks the bromomethyl group, making it less reactive in substitution reactions.
4-(Trifluoromethyl)benzyl bromide: Contains only one trifluoromethyl group, resulting in different reactivity and applications.
3,5-Dimethoxybenzyl bromide: Contains methoxy groups instead of trifluoromethyl groups, leading to different chemical properties and reactivity.
Uniqueness
3,5-Bis(trifluoromethyl)benzal bromide is unique due to the presence of both trifluoromethyl and bromomethyl groups, which confer high reactivity and stability. This makes it a versatile reagent in organic synthesis and valuable in various scientific research applications .
Properties
IUPAC Name |
1-(dibromomethyl)-3,5-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2F6/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15,16)17/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKMCEFXKBHMAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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